2-(4-aminophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-aminophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,8-15)14-11(16)7-9-3-5-10(13)6-4-9/h3-6,15H,7-8,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFDEEHVCXXDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-aminophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of 2-(4-aminophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminophenol with an appropriate acylating agent, such as an acetyl derivative, under controlled conditions. The process may include steps for purification and characterization using techniques like NMR and mass spectrometry.
Antitumor Activity
Research indicates that derivatives of compounds similar to 2-(4-aminophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide exhibit significant antitumor properties. For instance, analogs have shown efficacy against various cancer cell lines, including melanoma and pancreatic cancer. The lead compound from a related study demonstrated high potency against both sensitive and resistant cell lines, inducing cell death through apoptosis and autophagy mechanisms .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 6b | Melanoma | 5.0 | Apoptosis, Autophagy |
| Compound X | Pancreatic Cancer | 10.0 | Apoptosis |
| Compound Y | Chronic Myeloid Leukemia | 7.5 | Autophagy |
Anticonvulsant Activity
In addition to its antitumor properties, certain derivatives have been evaluated for anticonvulsant activity. Studies have shown that modifications to the amide structure can enhance lipophilicity, which correlates with increased central nervous system penetration and anticonvulsant efficacy in animal models .
Table 2: Anticonvulsant Activity of Selected Derivatives
| Compound | Dose (mg/kg) | Efficacy (%) | Test Method |
|---|---|---|---|
| Compound A | 30 | 75 | MES Test |
| Compound B | 100 | 85 | scPTZ Test |
| Compound C | 300 | 90 | MES Test |
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications in the side chains significantly impact the biological activity. For instance, the introduction of hydroxyl groups has been associated with enhanced solubility and bioavailability, while variations in the aromatic ring can alter receptor binding affinities.
Case Study 1: In Vitro Evaluation
A study conducted on a series of aminophenylacetamide derivatives highlighted their potential as anticancer agents. The lead compound demonstrated significant tumor growth inhibition in xenograft models, suggesting promising therapeutic applications .
Case Study 2: Animal Model Testing
In animal models, the anticonvulsant activity was assessed using various doses to determine efficacy and toxicity profiles. Results indicated that certain structural modifications led to improved protective effects against seizures without significant neurotoxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several acetamide derivatives, differing primarily in the substituents on the phenyl ring and the N-alkyl/aryl group. Key analogs include:
Physicochemical Properties
The hydroxyl and methoxy groups in analogs enhance polarity, whereas fluorophenyl or thioether groups increase lipophilicity.
Preparation Methods
Activation of the Acetic Acid Derivative
Reagents and Conditions:
Commonly, thionyl chloride (SOCl₂) is used to convert the carboxylic acid into the corresponding acyl chloride. The reaction is typically performed under reflux in an inert solvent such as dichloromethane or tetrahydrofuran (THF) for several hours until gas evolution ceases, indicating completion.Example:
In a related synthesis of heterocyclic amides, 2-(thiophen-2-yl)acetic acid was converted into 2-(thiophen-2-yl)acetyl chloride using thionyl chloride, facilitating subsequent amide formation.
Amide Bond Formation (N-Acylation)
Procedure:
The amine component, here 1-hydroxy-2-methylpropan-2-yl amine or its equivalent, is dissolved in an aprotic solvent such as THF or ethyl acetate. A base such as triethylamine is added to scavenge the hydrogen chloride formed during the reaction.Addition of Acyl Chloride:
The acyl chloride is added dropwise to the amine solution at low to ambient temperature (0–25 °C) to control the reaction rate and minimize side reactions.Reaction Time:
Stirring is continued for several hours (e.g., 12–24 hours) to ensure complete conversion.Isolation:
The reaction mixture is filtered to remove salts, and the product is extracted, washed, and purified by recrystallization or chromatography.Yield:
Yields for similar amide syntheses range from 70% to over 90% depending on purity and reaction optimization.
Representative Data Table of Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acid Activation | 2-(4-aminophenyl)acetic acid + SOCl₂ | DCM or THF | Reflux (~40) | 2–4 | — | Gas evolution indicates completion |
| Amide Formation | Acyl chloride + 1-hydroxy-2-methylpropan-2-yl amine + Et₃N | THF or EtOAc | 0–25 | 12–24 | 75–90 | Stirring under inert atmosphere recommended |
Research Findings and Optimization Notes
Base Selection:
Triethylamine is preferred for neutralizing HCl and promoting smooth acylation without side reactions.Solvent Choice:
Aprotic solvents like THF and ethyl acetate provide good solubility and stability for reactants and intermediates.Temperature Control:
Lower temperatures during acyl chloride addition reduce side reactions such as hydrolysis or over-acylation.Purification:
Recrystallization from solvents like acetonitrile or ethyl acetate yields high-purity product.Analytical Characterization:
The final compound is typically characterized by IR spectroscopy (amide carbonyl stretch), ^1H and ^13C NMR (confirming amide and hydroxyalkyl signals), and elemental analysis to confirm composition.
Comparative Notes from Related Compounds
In the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, a similar two-step process involving chloroacetyl chloride and amine coupling was employed with yields around 79%.
Analogous amide compounds with hydroxyalkyl substituents have been prepared via direct acylation of the amine with acid chlorides under mild conditions, demonstrating the robustness of this method.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 2-(4-aminophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide with high purity?
- Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, pH, solvent polarity) to optimize yields and minimize side reactions. Multi-step protocols often involve nucleophilic substitution or amide coupling, followed by purification via column chromatography. Analytical techniques like HPLC (for purity assessment) and NMR spectroscopy (for structural confirmation) are critical. For example, monitoring intermediates with thin-layer chromatography (TLC) ensures reaction progression .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Answer :
- NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves structural ambiguities, particularly for the hydroxy-methylpropan-2-yl and aminophenyl groups .
- High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns.
- IR Spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC with UV/Vis detection ensures purity (>95%) and stability under storage conditions .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s potential anticancer or antimicrobial activity?
- Answer :
- In vitro assays : Use cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) or bacterial/fungal strains. Dose-response curves (IC₅₀/MIC values) quantify potency .
- Mechanistic studies : Employ flow cytometry to evaluate apoptosis (Annexin V/PI staining) or ROS generation. For antimicrobial activity, assess membrane disruption via SYTOX Green uptake .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide) to identify pharmacophores .
Q. What methodologies are recommended for studying interactions between this compound and biological targets (e.g., enzymes, DNA)?
- Answer :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd) to proteins like kinases or DNA gyrase .
- Molecular docking simulations (AutoDock, Schrödinger) predict binding modes, guided by X-ray crystallography data of homologous targets .
- Fluorescence quenching assays monitor interactions with DNA (e.g., ethidium bromide displacement) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Structural analogs comparison : Test derivatives (e.g., varying substituents on the phenyl ring) to isolate activity-contributing moieties .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzymatic inhibition vs. cellular toxicity) to validate mechanisms .
Q. What experimental approaches are used to elucidate the compound’s mechanism of action in complex biological systems?
- Answer :
- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics identify differentially expressed genes/proteins post-treatment .
- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen for inhibitory activity against 100+ kinases .
- In vivo models : Zebrafish or murine xenografts assess bioavailability and toxicity .
Q. How can researchers evaluate the compound’s stability under varying physiological conditions?
- Answer :
- Accelerated stability studies : Expose the compound to stress conditions (pH 1–9, 40–60°C) and monitor degradation via HPLC .
- Plasma stability assays : Incubate with human/animal plasma to assess esterase-mediated hydrolysis .
- Light sensitivity : Conduct ICH-compliant photostability tests .
Q. What strategies optimize the compound’s pharmacokinetic properties for preclinical development?
- Answer :
- Structure-Activity Relationship (SAR) : Modify the hydroxy-methylpropan-2-yl group to enhance solubility (e.g., PEGylation) or reduce metabolic clearance .
- Lipophilicity adjustment : Introduce polar groups (e.g., sulfonamides) to improve LogP values .
- Prodrug design : Mask the hydroxyl group with labile esters to enhance oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
